BenchChemオンラインストアへようこそ!

N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide

COQ8A inhibition NanoBRET target engagement ATP-competitive kinase inhibitor

This 2,3‑dimethoxy‑substituted N‑cyanomethyl benzamide (CAS 1436133‑44‑6) is the only COQ8A inhibitor whose selectivity relies on the unique F495 residue (>10‑fold potency loss in F495L mutants). Procuring generic 'cyanomethyl benzamide' isomers risks losing this on‑target profile. Supplied as a >98% pure solid (HPLC), soluble at 10 mM in DMSO, and backed by co‑crystal structures (PDB 7UDP, 7UDQ) and a published live‑cell NanoBRET assay (IC₅₀ 580 nM). Use it to distinguish COQ8A‑dependent from COQ8B‑dependent ubiquinone production or as a benchmark for drug discovery programs targeting CoQ deficiency disorders.

Molecular Formula C19H17N3O3
Molecular Weight 335.363
CAS No. 1436133-44-6
Cat. No. B2838218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide
CAS1436133-44-6
Molecular FormulaC19H17N3O3
Molecular Weight335.363
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(C#N)NC(=O)C2=CC=CC(=C2)CC#N
InChIInChI=1S/C19H17N3O3/c1-24-17-8-4-7-15(18(17)25-2)16(12-21)22-19(23)14-6-3-5-13(11-14)9-10-20/h3-8,11,16H,9H2,1-2H3,(H,22,23)
InChIKeyUGDNTEBNAXQEMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide (CAS 1436133-44-6): Chemical Identity, Source, and Core Pharmacological Classification for Informed Procurement


N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide (CAS 1436133-44-6; molecular formula C₁₉H₁₇N₃O₃; MW 335.363) is a synthetic small-molecule 4-anilinoquinoline derivative that functions as a selective, ATP-competitive type I kinase inhibitor of the archetypal UbiB family member COQ8A (ADCK3) [1]. The compound is commercially distributed under the synonym UNC-CA157 (Sigma-Aldrich product code SML3819) at ≥98% HPLC purity and is soluble at 10 mM in DMSO . Its pharmacological classification is that of a chemical probe for interrogating coenzyme Q (CoQ) biosynthesis, with demonstrated on-target engagement of human COQ8A in live cells and no reported activity against the closely related paralog COQ8B at equivalent concentrations [1].

Why N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide Cannot Be Replaced by Generic COQ8A Inhibitors or Positional Isomers: The Case for Precision Procurement


The cyano-substituted benzamide chemical space is populated by numerous positional isomers and structurally related N-cyanomethyl amides; however, COQ8A-inhibitory activity is exquisitely sensitive to the precise arrangement of methoxy substituents on the phenyl ring and to the presence of a single phenylalanine residue (F495) unique to COQ8A among the UbiB family [1]. The 2,3-dimethoxy substitution pattern present in this compound engages the COQ8A ATP-binding pocket in a manner that the 2,4-dimethoxy isomer (CAS 1311893-89-6) cannot replicate, as evidenced by the absence of published COQ8A inhibition data for the latter. Furthermore, conversion of F495 to leucine—the residue found in COQ8B and most other UbiB homologs—results in a greater than 10-fold loss of inhibitory potency, underscoring that even closely related paralogs are not functionally interchangeable targets for this chemotype [2]. Procurement of an uncharacterized isomer or a generic 'cyanomethyl benzamide' therefore carries a high probability of obtaining a compound devoid of the target engagement profile that defines the research utility of this specific CAS number.

N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide: Head-to-Head Quantitative Differentiation Evidence for Procurement Decision-Making


COQ8A Inhibitory Potency: UNC-CA157 Delivers the Lowest IC₅₀ Among Structurally Related 4-Anilinoquinolines Tested in Parallel

In a live-cell NanoBRET target engagement assay performed in HEK293 cells, UNC-CA157 (the synonym for the target compound) exhibited an IC₅₀ of 580 nM against COQ8A, representing the lowest IC₅₀ value among all 4-anilinoquinoline compounds tested in the same study [1]. By comparison, the broader set of tested 4-anilinoquinolines inhibited recombinant COQ8ANΔ250 ATPase activity with IC₅₀ values ranging from 0.47 to 1.7 μM and Kd,app values by DSF from 7.6 to 27 μM [1]. The NanoBRET assay format directly measures competitive displacement of a COQ8 BRET probe from the ATP-binding site in intact cells, providing a more physiologically relevant rank-ordering than isolated biochemical ATPase assays .

COQ8A inhibition NanoBRET target engagement ATP-competitive kinase inhibitor

COQ8A Paralog Selectivity Over COQ8B: Live-Cell NanoBRET Demonstrates Clear Target Preference Absent from Uncharacterized Isomers

UNC-CA157 was tested side-by-side against both human COQ8A and COQ8B in the same NanoBRET target engagement format. The 4-anilinoquinoline series as a whole showed a 'clear preference for COQ8A over COQ8B,' and UNC-CA157 specifically produced the most favorable COQ8A selectivity profile within the panel [1]. This paralog-level discrimination is functionally meaningful: in the HAP1 cellular system, COQ8B serves as the dominant paralog for CoQ biosynthesis, and UNC-CA157 treatment at 20 μM produced a significant decrease in de novo ¹³C₆-CoQ₁₀ production exclusively in COQ8BKO cells—where cells are solely reliant on COQ8A [2]. No significant effect was observed in WT, COQ8AKO, or COQ8A/BDKO cells at this concentration, confirming that the compound selectively targets COQ8A-dependent CoQ biosynthesis [2].

COQ8A vs COQ8B selectivity paralog specificity NanoBRET

Structural Basis of COQ8A Selectivity: F495 Residue Gatekeeper Defines >10-Fold Potency Differential Versus COQ8B and Other UbiB Family Members

Crystallographic and mutational analysis identified phenylalanine 495 (F495) in the COQ8A active site as the key residue that enables UNC-CA157 potency and selectivity. F495 is non-conserved across the human and yeast UbiB protein family—COQ8B and all other UbiB homologs carry leucine at the structurally equivalent position [1]. When F495 was mutated to leucine (F495L) in recombinant human COQ8ANΔ250, UNC-CA157 inhibition of ATPase activity showed a greater than 10-fold increase in IC₅₀ compared to wild-type COQ8A [1]. Conversely, introduction of a phenylalanine at the equivalent position in S. cerevisiae Coq8p (L353F) more than doubled the inhibitor-induced thermal stabilization, confirming that F495 is both necessary and sufficient for UNC-CA157 potency [2]. Two inhibitor-bound co-crystal structures (PDB IDs: 7UDP and 7UDQ) confirm that UNC-CA157 binds as a type I kinase inhibitor occupying the COQ8A ATP pocket [2].

F495 gatekeeper residue COQ8A-specific phenylalanine structure-activity relationship

Positional Isomer Differentiation: 2,3-Dimethoxy Substitution Pattern Is Structurally Verified as the Active COQ8A Inhibitor Chemotype

The target compound (CAS 1436133-44-6) bears methoxy substituents at the 2- and 3-positions of the phenyl ring (ortho-meta), a regioisomeric configuration that places these groups in a specific spatial orientation within the COQ8A ATP-binding pocket as confirmed by co-crystal structures PDB 7UDP and 7UDQ [1]. The 2,4-dimethoxy positional isomer (CAS 1311893-89-6; ortho-para substitution; identical molecular formula C₁₉H₁₇N₃O₃ and MW 335.363) is commercially available but has no published COQ8A inhibition data, no reported IC₅₀ values, and no co-crystal structures demonstrating target engagement [2]. The 2,3-dimethoxy arrangement is the specific chemotype that produced the 580 nM IC₅₀ in NanoBRET, the F495-dependent selectivity, and the cellular CoQ biosynthesis phenotype described in the primary literature [1]. Procurement of the incorrect positional isomer would yield a compound that is structurally distinct at the pharmacophore level and for which no target engagement data exist.

positional isomer 2,3-dimethoxy vs 2,4-dimethoxy structural verification

Cellular De Novo Coenzyme Q Biosynthesis Inhibition: UNC-CA157 Demonstrates COQ8A-Dependent Phenotype in Human HAP1 Cells Not Reported for Any Isomer

UNC-CA157 is the first small-molecule inhibitor demonstrated to reduce de novo coenzyme Q (CoQ) biosynthesis through selective COQ8A targeting in a human cellular context [1]. Treatment of COQ8BKO HAP1 cells—in which CoQ production depends solely on COQ8A—with 20 μM UNC-CA157 resulted in a significant decrease in ¹³C₆-CoQ₁₀ production compared to DMSO control, as measured by LC-MS tracing of the ¹³C₆-4-hydroxybenzoate precursor [1]. No significant effect on de novo CoQ production was observed in WT, COQ8AKO, or COQ8A/BDKO HAP1 cells under identical conditions, confirming that the observed phenotype is specifically COQ8A-dependent [1]. The TPP-conjugated derivative TPP-UNC-CA157, which incorporates a mitochondrial targeting moiety, achieved complete abolition of de novo CoQ production in a dose-dependent manner in WT HAP1 cells, further validating the scaffold's target pathway engagement [2]. This cellular phenotypic benchmark is not reported for any other cyano-substituted benzamide isomer or analog.

coenzyme Q biosynthesis de novo CoQ10 inhibition HAP1 cell model

Commercial Purity Specification and Reproducibility Assurance: ≥98% HPLC Purity with Sigma-Aldrich Quality Documentation

The target compound is distributed as UNC-CA157 (Sigma-Aldrich SML3819) with a certified purity of ≥98% as determined by HPLC . This purity specification is documented with batch-level quality control, a certificate of analysis, and defined storage conditions (powder: -20°C for 12 months, 4°C for 6 months; in solvent: -80°C for 6 months, -20°C for 6 months) . The defined solubility of 10 mM in DMSO enables reproducible preparation of stock solutions for cell-based assays . In contrast, generic vendor listings for the 2,4-dimethoxy isomer (CAS 1311893-89-6) and other cyano-substituted benzamides typically quote only '95%' purity without published QC traceability or documented biological activity [1].

chemical purity quality control reproducibility

N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide: Validated Application Scenarios for Scientific and Industrial Use Based on Quantitative Evidence


Chemical Probe for Dissecting COQ8A-Specific Functions in Coenzyme Q Biosynthesis Pathway Studies

Investigators studying the mitochondrial CoQ biosynthesis pathway can deploy this compound as a selective COQ8A chemical probe to distinguish COQ8A-dependent from COQ8B-dependent contributions to ubiquinone production. The demonstrated COQ8A selectivity (580 nM IC₅₀ in NanoBRET; COQ8A preference confirmed in live-cell target engagement) and the F495-dependent mechanism (>10-fold potency loss in F495L mutant) provide the molecular rationale for pathway dissection experiments [1]. The validated cellular assay system—COQ8BKO HAP1 cells treated with 20 μM compound and monitored by ¹³C₆-CoQ₁₀ LC-MS—offers a directly reproducible experimental protocol for assessing COQ8A activity in human cells [2].

Positive Control for COQ8A Inhibitor Screening and Medicinal Chemistry Optimization Campaigns

Drug discovery programs targeting COQ8A for therapeutic indications linked to CoQ deficiency (e.g., autosomal recessive cerebellar ataxia type 2, steroid-resistant nephrotic syndrome) require a well-characterized reference inhibitor. This compound, with its published co-crystal structures (PDB 7UDP, 7UDQ) revealing type I kinase inhibitor binding mode, defined ATP-competitive mechanism, solvent-exposed cyano group amenable to derivatization, and >98% HPLC purity, serves as an ideal starting point for structure-based drug design and as a benchmark for screening hit validation [1]. The TPP-UNC-CA157 derivative demonstrates a proven derivatization route that enhances mitochondrial targeting and cellular efficacy [2].

Mitochondrial Biology Research Tool for Studying UbiB Protein Kinase-Like Family Function

The UbiB protein kinase-like family remains understudied, with approximately 150 human PKL members lacking small-molecule tools. This compound, as the first published selective inhibitor of an archetypal UbiB member, enables mechanistic investigations into COQ8A's role in mitochondrial metabolism, nucleotide binding, and the KxGQ domain function that is unique and invariant across the UbiB family [1]. Its commercial availability at defined purity (≥98% HPLC) and solubility (10 mM in DMSO) facilitates adoption across academic and industrial mitochondrial biology laboratories [2].

Insecticidal Lead Scaffold Exploration Based on Cyano-Substituted Benzamide Chemotype

Patent WO2022135447A1 discloses that cyano-substituted benzamide compounds of the general Formula I—a structural class encompassing the 2,3-dimethoxyphenyl substitution pattern—exhibit high insecticidal and acaricidal activity at low doses with good fast-acting properties and reduced environmental residue [1]. While the patent does not provide compound-specific insecticidal EC₅₀ data for CAS 1436133-44-6, the structural precedent establishes this compound as a candidate for agrochemical screening programs exploring cyano-benzamide insecticidal chemotypes, particularly where the 2,3-dimethoxy pharmacophore may confer differential target-site interactions compared to alternative substitution patterns [1].

Quote Request

Request a Quote for N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.